Capeserod
Description
Overview of 5-Hydroxytryptamine Receptor Subtypes and Their Physiological Roles
The 5-HT receptor family is comprised of at least 14 distinct subtypes, classified into seven families (5-HT1 to 5-HT7) based on their structural, pharmacological, and signal transduction properties. nih.gov With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are GPCRs. wikipedia.orgplos.org These receptors are coupled to different G-proteins, leading to varied downstream effects. For instance, the 5-HT1 and 5-HT5 receptor families typically couple to Gi/o proteins to inhibit adenylyl cyclase, while the 5-HT2 family couples to Gq/11 proteins to activate phospholipase C. researchgate.netbmbreports.org The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, stimulating adenylyl cyclase activity. bmbreports.orgfrontiersin.org
This diversity in receptor subtypes and their widespread distribution throughout the central and peripheral nervous systems underpins the multifaceted roles of serotonin (B10506). nih.govwikipedia.org These roles range from regulating mood and anxiety in the brain to controlling motility in the gastrointestinal tract. wikipedia.orgmdpi.com
Significance of 5-HT4 Receptors in Neurotransmission and Peripheral Organ Function
The 5-HT4 receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. nih.govnih.gov These receptors are widely distributed in the body, with notable expression in the brain, gastrointestinal tract, heart, and adrenal glands. nih.govmdpi.com
In the central nervous system, 5-HT4 receptors are found in high densities in areas crucial for learning and memory, such as the hippocampus and basal ganglia. mdpi.comnews-medical.net Activation of these receptors can enhance the release of other neurotransmitters, including acetylcholine (B1216132) and dopamine, which are vital for cognitive processes. mdpi.com
Peripherally, 5-HT4 receptors play a significant role in gastrointestinal motility. Their stimulation can increase smooth muscle tone and promote the peristaltic reflex. mdpi.comnih.gov In the heart, activation of atrial 5-HT4 receptors can lead to positive inotropic and chronotropic effects. nih.gov Furthermore, in the adrenal gland, these receptors are involved in stimulating the release of corticosteroids. nih.gov
Historical Context of 5-HT4 Receptor Modulation in Drug Discovery Research
The characterization of the 5-HT4 receptor began two decades ago with the identification of a 5-HT receptor that was positively coupled to cAMP production in neurons. nih.gov This discovery opened up a new avenue for drug discovery, leading to the development of a wide range of ligands, including agonists, partial agonists, and antagonists. nih.gov
Initially, research focused on the gastrointestinal effects of 5-HT4 receptor modulation, leading to the development of prokinetic agents. nih.govnews-medical.net However, some of these early compounds were withdrawn from the market due to cardiovascular side effects, which were later attributed to off-target effects rather than direct 5-HT4 receptor agonism. bham.ac.uk This led to the development of more selective 5-HT4 receptor ligands with improved safety profiles. bham.ac.uk More recently, the focus of 5-HT4 receptor research has expanded to include its potential in treating central nervous system disorders. nih.gov
Rationale for Investigating Selective 5-HT4 Receptor Partial Agonists in Academic Research
The investigation into selective 5-HT4 receptor partial agonists is driven by the desire to achieve a balanced therapeutic effect while minimizing potential side effects. A full agonist produces a maximal response, which in the case of 5-HT4 receptors, could lead to overstimulation and unwanted effects. An antagonist, on the other hand, blocks the receptor, which may not be desirable for conditions where some level of receptor activation is beneficial.
Partial agonists offer a "ceiling" effect, where they activate the receptor but to a lesser degree than a full agonist, even at saturating concentrations. This can provide a more controlled and potentially safer therapeutic window. In academic research, selective 5-HT4 receptor partial agonists are valuable tools to probe the physiological and pathological roles of this receptor system with greater precision. researchgate.net They allow for the study of the consequences of a moderate and sustained activation of 5-HT4 receptors, which is particularly relevant for understanding their potential in treating chronic conditions like cognitive decline and mood disorders. nih.govscirp.org
Introduction to Capeserod (SL65.0155) within the Context of 5-HT4 Receptor Ligand Research
This compound, also known by its developmental code SL65.0155, is a chemical compound identified as a selective partial agonist for the 5-HT4 receptor. nih.gov It emerged from drug discovery programs aimed at developing novel therapeutic agents targeting the serotonergic system. researchgate.net this compound exhibits high affinity for the human 5-HT4 receptor and has been shown to act as a partial agonist in cellular assays, stimulating cAMP production to a level that is 40-50% of the maximal effect of serotonin. nih.gov
The development of this compound and similar compounds has been instrumental in advancing our understanding of the therapeutic potential of 5-HT4 receptor modulation, particularly in the context of cognitive enhancement and antidepressant effects. medchemexpress.compatsnap.com Research on this compound has provided valuable insights into how partial agonism at the 5-HT4 receptor can influence neuronal function and behavior. researchgate.netpatsnap.com
Research Findings on this compound (SL65.0155)
| Property | Finding | Citation |
| Receptor Affinity | High affinity for human 5-HT4 receptors (Ki of 0.6 nM). | nih.gov |
| Functional Activity | Partial agonist at 5-HT4(b) and 5-HT4(e) splice variants, stimulating cAMP production to 40-50% of serotonin's maximal effect. | nih.gov |
| In vivo Activity (Rat Esophagus) | Acts as a 5-HT4 antagonist with a pKb of 8.81. | nih.gov |
| Cognitive Effects | Improved performance in object recognition tasks and reversed cognitive deficits in animal models of amnesia. | nih.govresearchgate.net |
| Antidepressant-like Effects | Exhibited antidepressant-like properties in animal models. | medchemexpress.compatsnap.com |
| Neurochemical Effects | Enhanced the expression of neurotrophic factors such as p-CREB, VEGF, BDNF, and Bcl-2 in the hippocampus of rats. | medchemexpress.compatsnap.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
769901-96-4 |
|---|---|
Molecular Formula |
C23H25ClN4O4 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2 |
InChI Key |
MDBNTXARNGRHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |
Synonyms |
5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one SL 65.0155 SL-65.0155 SL65.0155 |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Capeserod
Ligand-Receptor Binding and Functional Characterization
The interaction of Capeserod with the 5-HT4 receptor and other related receptors has been characterized through extensive in vitro studies, revealing its high affinity, selectivity, and nature as a partial agonist.
This compound demonstrates high affinity for the 5-HT4 receptor. Studies have reported a high affinity with a pKi value of 9.2 and a Ki of 0.6 nM. medchemexpress.com This potent binding affinity underscores its specificity for this receptor subtype. In terms of selectivity, this compound shows a preference for the 5-HT4 receptor, with over 2,000-fold selectivity against a wide panel of other serotonin (B10506) receptors, as well as non-serotonergic receptors, ion channels, and enzymes. frontiersin.org This high degree of selectivity minimizes off-target effects, distinguishing it from older, less selective 5-HT4 agonists like cisapride (B12094) and tegaserod. nih.gov
| Parameter | Value | Receptor |
| pKi | 9.2 | 5-HT4 |
| Ki | 0.6 nM | 5-HT4 |
This table summarizes the reported binding affinities of this compound for the 5-HT4 receptor.
Functionally, this compound acts as a partial agonist at 5-HT4 receptors. In cellular assays expressing 5-HT4 receptors, this compound stimulates cyclic AMP (cAMP) production, but with a maximal effect that is lower than that of the endogenous agonist, serotonin. Specifically, its maximal effect is reported to be between 40% and 50% of that achieved by serotonin. This partial agonism is a key characteristic, as it can provide a sufficient physiological response while potentially avoiding the overstimulation that might be associated with full agonists. Interestingly, while it acts as a partial agonist in central nervous system models and cell lines, it has been observed to function as an antagonist in certain peripheral tissues, such as the rat esophagus, with a pKb of 8.81. researchgate.net
The human 5-HT4 receptor is known to exist in several splice variants, which differ in their C-terminal tail. nih.gov this compound has been shown to act as a partial agonist in cells expressing the 5-HT4(b) and 5-HT4(e) splice variants. It stimulates cAMP production with IC50 values of 244 nM and 29 nM in cells expressing the 5-HT4(b) and 5-HT4(e) variants, respectively. medchemexpress.eu This indicates a degree of differential activity across splice variants. The structural differences in the C-terminal region of these variants, which interact with different G-protein-coupled receptor kinases and interacting proteins, may account for the observed differences in agonist potency and signaling. nih.gov
| Splice Variant | IC50 (cAMP production) |
| 5-HT4(b) | 244 nM |
| 5-HT4(e) | 29 nM |
This table shows the IC50 values for this compound-stimulated cAMP production in cells expressing different 5-HT4 receptor splice variants. medchemexpress.eu
When compared to other serotonergic ligands, this compound's high affinity and selectivity for the 5-HT4 receptor are notable.
Prucalopride : A high-affinity 5-HT4 receptor agonist with pKi values of 8.6 and 8.1 for human 5-HT4a and 5-HT4b receptors, respectively. medchemexpress.eu
Tegaserod : A partial 5-HT4 receptor agonist (pKi = 8.4) that also acts as a 5-HT2B receptor antagonist and has affinity for 5-HT1B, 5-HT2A, and 5-HT2C receptors. nih.gov
Cisapride : A 5-HT4 agonist (pKi = 7.54) that is less selective and also shows affinity for 5-HT2A and 5-HT2B receptors. frontiersin.orgnih.gov
TD-8954 : A highly potent and selective 5-HT4 receptor agonist with a pKi of 9.4, similar to this compound. frontiersin.org
Unlike Tegaserod and Cisapride, which have been associated with adverse cardiovascular effects due to off-target activities, the high selectivity of newer agents like this compound and Prucalopride minimizes such risks. nih.gov
| Compound | Receptor Target(s) | Binding Affinity (pKi) |
| This compound | 5-HT4 (Partial Agonist) | 9.2 |
| Prucalopride | 5-HT4 (Agonist) | 8.6 (5-HT4a/b) medchemexpress.eu |
| Tegaserod | 5-HT4 (Partial Agonist), 5-HT2B (Antagonist) | 8.4 (5-HT4) |
| Cisapride | 5-HT4 (Agonist), 5-HT2A/2B affinity | 7.54 (5-HT4) |
This table provides a comparative overview of the binding affinities of this compound and other serotonergic ligands.
The primary signal transduction pathway modulated by this compound upon binding to the 5-HT4 receptor is the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. taylorandfrancis.com This is the canonical Gs-protein coupled pathway for 5-HT4 receptors. guidetopharmacology.org The partial agonist nature of this compound means it activates this pathway, but to a lesser degree than a full agonist like serotonin. This modulation of cAMP production is a direct consequence of the ligand-receptor interaction and initiates the downstream signaling events.
Comparative Receptor Binding Analysis with Other Serotonergic Ligands
Downstream Signaling Cascades and Molecular Effects
The initial increase in cAMP triggered by this compound's activation of 5-HT4 receptors leads to the activation of further downstream signaling cascades. One of the key molecular effects observed is the enhanced expression of phosphorylated cAMP-response element binding protein (p-CREB). medchemexpress.com The activation of the cAMP/p-CREB pathway is known to be crucial for processes related to synaptic plasticity and neurogenesis.
Furthermore, studies have shown that this compound can enhance the expression of several important proteins in the hippocampus, including:
Brain-Derived Neurotrophic Factor (BDNF) medchemexpress.com
Vascular Endothelium Growth Factor (VEGF) medchemexpress.com
B-cell lymphoma-2 (Bcl-2) , an anti-apoptotic protein. medchemexpress.com
These downstream molecular effects are believed to underlie the cognitive-enhancing and potential neuroprotective properties observed with this compound in preclinical models. medchemexpress.com The activation of these specific signaling pathways highlights the complex molecular consequences of 5-HT4 receptor agonism by this compound.
Activation of cAMP-Dependent Pathways
This compound, also known as SL65.0155, is a high-affinity partial agonist for the serotonin 4 (5-HT4) receptor. medchemexpress.comwikipedia.org Its primary mechanism of action involves binding to and activating these receptors, which are predominantly Gs-protein-coupled receptors (GPCRs). ontosight.aiontosight.ai The binding affinity (Ki) of this compound for the 5-HT4 receptor has been reported to be approximately 0.6 nM, with an intrinsic activity of 40-50% relative to serotonin. medchemexpress.comwikipedia.org
The activation of the 5-HT4 receptor by an agonist like this compound initiates a canonical signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a crucial first step in the downstream signaling events mediated by this compound. guidetoimmunopharmacology.orgguidetoimmunopharmacology.org This activation of cAMP-dependent pathways is a hallmark of 5-HT4 receptor stimulation. guidetoimmunopharmacology.orgguidetoimmunopharmacology.org
Regulation of Neurotrophic Factor Expression (e.g., BDNF, VEGF) in Neural Tissues
Research has demonstrated that this compound can modulate the expression of key neurotrophic factors within the central nervous system. Specifically, studies in animal models have shown that administration of this compound enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) in the hippocampus. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net
BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. mdpi.com VEGF, initially known for its role in angiogenesis, is also recognized as a neurotrophic and neuroprotective factor in the brain. frontiersin.org The upregulation of both BDNF and VEGF by this compound suggests a potential mechanism for influencing neuronal health and function through the 5-HT4 receptor pathway. researchgate.net The interplay between these neurotrophic factors is complex; for instance, BDNF can regulate the expression and secretion of VEGF, indicating a coordinated cellular response. nih.gov
Modulation of Synaptic Plasticity-Related Proteins (e.g., p-CREB, Bcl-2)
Consistent with its ability to activate cAMP-dependent pathways, this compound has been shown to modulate proteins integral to synaptic plasticity and cell survival. A primary downstream effector of the cAMP pathway is Protein Kinase A (PKA), which, when activated, phosphorylates various target proteins. One of the most significant targets is the cAMP-response element binding protein (CREB).
Studies have found that this compound treatment leads to an enhanced expression of phosphorylated CREB (p-CREB) in the hippocampus. medchemexpress.commedchemexpress.comresearchgate.net The phosphorylation of CREB at its Ser133 residue is a critical step for its activation as a transcription factor. nih.gov Activated p-CREB then regulates the transcription of numerous genes involved in neuronal plasticity, learning, and memory. nih.gov
Furthermore, this compound administration has been associated with increased levels of B-cell lymphoma 2 (Bcl-2) protein. medchemexpress.comresearchgate.net Bcl-2 is a well-known anti-apoptotic protein that plays a crucial role in promoting cell survival. This finding suggests that beyond modulating synaptic plasticity, this compound's mechanism of action may also involve the activation of pro-survival intracellular signaling.
Interactive Table: Key Proteins Modulated by this compound
| Protein | Effect | Brain Region | Reference |
|---|---|---|---|
| p-CREB | Enhanced Expression | Hippocampus | medchemexpress.commedchemexpress.comresearchgate.net |
| BDNF | Enhanced Expression | Hippocampus | medchemexpress.commedchemexpress.comresearchgate.net |
| VEGF | Enhanced Expression | Hippocampus | medchemexpress.commedchemexpress.comresearchgate.net |
| Bcl-2 | Enhanced Expression | Hippocampus | medchemexpress.comresearchgate.net |
Investigation of Cross-Talk with Other Intracellular Signaling Systems
The signaling cascade initiated by this compound is not limited to the linear Gs-cAMP-PKA-CREB axis. There is evidence of significant cross-talk with other intracellular signaling pathways. For instance, 5-HT4 receptors have been found to couple to other G-proteins, such as G12/G13, in transfected cells, suggesting a broader range of potential downstream effects. guidetoimmunopharmacology.org
Moreover, cAMP itself can act through effectors other than PKA. One such effector is the Exchange protein directly activated by cAMP (Epac). In neurons, the 5-HT4 receptor-mediated activation of the cAMP/Epac pathway can influence the rap1-rac signaling cascade, which is involved in cytoskeletal dynamics and cell adhesion. guidetoimmunopharmacology.org
The co-regulation of BDNF and VEGF also points to significant signaling interplay. BDNF signaling through its TrkB receptor can activate the ERK1/2 pathway, which in turn can stimulate the expression and secretion of VEGF. nih.gov Conversely, VEGF signaling can activate CREB, leading to a positive feedback loop that increases BDNF transcription. frontiersin.org This reciprocal relationship highlights a complex network of interactions where this compound-initiated signaling can be amplified and diversified through cross-talk between neurotrophin pathways.
Preclinical Pharmacological Investigations of Capeserod
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining Capeserod's interaction with the 5-HT4 receptor and its downstream effects at the cellular and tissue levels.
Cellular Functional Assays of 5-HT4 Receptor Activation
This compound functions as a partial agonist at the 5-HT4 receptor. In cellular systems expressing the 5-HT4(b) and 5-HT4(e) splice variants, this compound has been shown to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production. ncats.io The maximal effect observed in these assays is typically in the range of 40% to 50% relative to the full agonist serotonin (B10506). ncats.io This partial agonism is a key characteristic of this compound's pharmacological profile.
Organ Bath Studies on Isolated Tissues (e.g., Rat Esophagus, Gut Preparations)
Studies utilizing isolated tissue preparations, such as organ baths, have provided insights into this compound's effects on tissue contractility mediated by 5-HT4 receptors. While this compound acts as a partial agonist in some systems, it has demonstrated antagonistic activity in the rat esophagus preparation. ncats.io In this tissue, this compound exhibited a pKb of 8.81, indicating potent antagonism of 5-HT4 receptor-mediated responses. ncats.io This suggests that this compound's activity can vary depending on the specific tissue and the 5-HT4 receptor splice variants present. Organ bath studies are a standard technique for evaluating the effects of drugs on smooth muscle contraction and relaxation in isolated tissues under controlled conditions. nih.govamegroups.orgadinstruments.com
Neurochemical Analysis in Primary Neuronal Cultures and Brain Slices
Neurochemical investigations have explored this compound's impact on neurotransmitter release and the expression of neurotrophic factors. Activation of 5-HT4 receptors by agonists, including this compound (SL65.0155), has been shown to increase acetylcholine (B1216132) release in brain regions such as the frontal cortex and hippocampus in conscious, freely moving rats. researchgate.net This effect is consistent with the known role of 5-HT4 receptors in modulating cholinergic neurotransmission. researchgate.net Furthermore, studies have indicated that this compound can enhance the expression of phosphorylated cAMP-response element binding protein (p-CREB), vascular endothelium growth factor (VEGF), brain-derived neurotrophic factor (BDNF), and B cell lymphoma-2 (Bcl-2) proteins in the hippocampus. researchgate.netmedchemexpress.com These changes in protein expression are associated with neuronal plasticity, survival, and function, and may underlie some of this compound's observed effects in behavioral models.
High-Throughput Screening Methodologies for this compound Activity Profiling
Preclinical In Vivo Studies in Animal Models
In vivo studies in animal models have been instrumental in evaluating the pharmacological effects of this compound in a living system, particularly its impact on cognitive function.
Evaluation of Cognitive Enhancement in Rodent Models
This compound has demonstrated potent cognition-enhancing properties in several rodent models. ncats.iowikipedia.org It has been shown to improve performance in tests of learning and memory. ncats.io
In the object recognition task, this compound improved retention at 24 hours when administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 0.001 to 0.1 mg/kg. ncats.io This effect was blocked by the administration of the 5-HT4 antagonist SDZ 205,557, indicating that the observed cognitive enhancement is mediated by 5-HT4 receptor agonism. ncats.io
This compound also effectively reversed cognitive deficits in aged rats tested in the linear maze task. ncats.io Furthermore, it ameliorated the scopolamine-induced deficit in mice in the water maze task, a model often used to assess cholinergic dysfunction and memory impairment. ncats.io
Studies using models of amnesia induced by agents such as beta-amyloid 1-42 fragment, carbon monoxide, and methylazoxymethanol (B1197960) acetate (B1210297) have also shown that this compound can reverse these deficits, suggesting its potential therapeutic relevance in conditions associated with memory impairment. researchgate.net For instance, this compound (SL65.0155) at 1 mg/kg/day (i.p.) for 7 days improved learning and memory in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis or prenatally exposed to methylazoxymethanol, as assessed in shuttle-box active avoidance and radial maze tests. researchgate.net
The combined administration of an inactive dose of this compound with the cholinesterase inhibitor rivastigmine (B141) resulted in a significant promnesic effect, suggesting a synergistic interaction between 5-HT4 receptor activation and cholinergic enhancement. ncats.io
These findings collectively characterize this compound as a novel promnesic agent acting via 5-HT4 receptors with a favorable preclinical profile regarding cognitive enhancement. ncats.io
Here is a summary of some preclinical in vivo findings on this compound's cognitive effects:
| Animal Model | Cognitive Task | This compound Effect | Notes | Source |
| Rodents | Learning and Memory Tests | Potent improvement in performance | General finding across multiple tests. | ncats.io |
| Mice/Rats | Object Recognition Task | Improved retention at 24 hours | Effect blocked by 5-HT4 antagonist SDZ 205,557. | ncats.io |
| Aged Rats | Linear Maze Task | Reversed cognitive deficits | ncats.io | |
| Mice (Scopolamine-induced deficit) | Water Maze Task | Reversed cognitive deficits | Model of cholinergic dysfunction. | ncats.io |
| Mice (Beta-amyloid 1-42 induced amnesia) | Passive Avoidance, Radial Maze | Reversed amnesia | researchgate.net | |
| Rats (Ibotenate lesions/Methylazoxymethanol) | Shuttle-box Active Avoidance, Radial Maze | Improved learning and memory capacity | Administered at 1 mg/kg/day for 7 days. | researchgate.net |
| Rodents (Inactive dose + Rivastigmine) | Cognitive Tasks | Significant promnesic effect | Suggests synergistic interaction with cholinergic system. | ncats.io |
Studies in Models of Amnesia (e.g., β-amyloid, Galanin-induced, Carbon Monoxide Exposure)
This compound has been investigated for its ability to counteract amnesia induced by various agents in animal models. In mice, intracerebroventricular (i.c.v.) injection of beta-amyloid 1-42 fragment (BAP 1-42) or galanin (GAL) 1-29 was shown to reduce retention in a step-through passive avoidance paradigm. researchgate.net. Exposure to carbon monoxide (CO) also led to reduced latency to re-enter the dark box in this paradigm, indicating amnesia. researchgate.net.
Administration of this compound (1 mg/kg/day, i.p.) for 7 days prior to the learning trial inhibited the amnesic effect induced by both beta-amyloid 1-42 and galanin, as well as the amnesia resulting from CO exposure, by increasing the latency to re-enter the dark box. researchgate.net. These findings suggest that this compound can reverse memory deficits induced by diverse insults relevant to amnesic conditions.
Assessment in Learning and Memory Paradigms (e.g., Olfactory Associative Discrimination, Shuttle-Box Active Avoidance, Radial Maze)
This compound has demonstrated efficacy in improving performance across several learning and memory tasks in rodents.
In an olfactory associative discrimination task in rats, the pro-cognitive effect of this compound (referred to as SL65.0155) was observed and this effect was blocked by a 5-HT4 receptor antagonist, RS 67532. researchgate.net.
Studies using the shuttle-box active avoidance and radial maze tests in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis (NBM) or prenatally exposed to methylazoxymethanol (MAM) showed that this compound (1 mg/kg/day, i.p.) administered for 7 days improved learning and memory capacity. researchgate.net.
This compound also improved retention in the object recognition task at 24 hours when administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 0.001 to 0.1 mg/kg. ncats.io. This effect was antagonized by the 5-HT4 antagonist SDZ 205,557, indicating mediation through 5-HT4 agonism. ncats.io. Furthermore, this compound reversed cognitive deficits in aged rats in the linear maze task and scopolamine-induced deficits in mice in the water maze task. ncats.io.
The combined administration of an inactive dose of this compound with the cholinesterase inhibitor rivastigmine resulted in a significant promnesic effect, suggesting a synergistic interaction. ncats.io.
Investigation of Hippocampal Excitability Modulation
5-HT4 receptors are highly concentrated in the limbic system, including the hippocampus, and their activation has been suggested as a potential therapeutic strategy for cognitive deficits. nih.gov. Studies have shown that 5-HT4 receptor agonists can modulate hippocampal excitability. For instance, the 5-HT4 agonist Zacopride has been shown to increase population spike amplitude in region CA1 of rat hippocampal slices in a cyclic AMP (cAMP)/cAMP-dependent protein kinase A-dependent manner. nih.gov. This suggests that this compound, as a 5-HT4 partial agonist, likely influences hippocampal activity through similar mechanisms.
Behavioral Studies in Five-Choice Serial Reaction Time Tasks
The five-choice serial reaction time task (5-CSRTT) is a behavioral paradigm used to assess attention and impulsivity in rodents. frontiersin.orgfrontiersin.org. In this task, animals are trained to detect a brief visual stimulus presented in one of five ports and respond with a nosepoke to receive a reward. frontiersin.org. Performance in the 5-CSRTT provides measures of attention (e.g., omissions) and impulsivity (e.g., premature responses). frontiersin.org.
Studies have shown that this compound (referred to as SL65.0155) reduced incorrect choices and promoted correct choices in the five-choice serial reaction time task. researchgate.net. This suggests that this compound may improve attentional processes or reduce impulsive behavior in this task.
Neurochemical and Molecular Correlates of Behavioral Effects in Animal Models
Investigations into the neurochemical and molecular effects of this compound have focused on its influence on key proteins involved in neuronal plasticity, survival, and growth in the hippocampus.
Hippocampal Expression of p-CREB, VEGF, BDNF, and Bcl-2
This compound has been shown to enhance the expression of phosphorylated cAMP-response element binding protein (p-CREB), vascular endothelium growth factor (VEGF), brain-derived neurotrophic factor (BDNF), and B cell lymphoma-2 (Bcl-2) proteins in the hippocampus of Wistar rats. medchemexpress.com.
CREB is a transcription factor involved in neuronal plasticity and survival, and its phosphorylation (p-CREB) is associated with increased gene expression, including that of BDNF. nih.govmdpi.comnih.govd-nb.info. BDNF is a crucial neurotrophin that supports neuronal survival, growth, and plasticity. nih.govmdpi.comd-nb.info. VEGF is involved in angiogenesis and neurogenesis, while Bcl-2 is an anti-apoptotic protein that promotes cell survival.
The observed increase in the expression of these proteins in the hippocampus following this compound administration suggests potential mechanisms underlying its cognitive-enhancing and antidepressant-like effects. medchemexpress.com. Upregulation of p-CREB and BDNF is linked to improved learning and memory and has been implicated in the therapeutic effects of antidepressant drugs. mdpi.comd-nb.info. The enhancement of VEGF and Bcl-2 expression further supports a role for this compound in promoting neuronal health and resilience.
Synaptic and Neuronal Plasticity Markers
Preclinical research has explored the potential of 5-HT4 receptor agonists, including this compound (also known as SL65.0155), in influencing cognitive functions, which are closely linked to synaptic and neuronal plasticity. Studies investigating the cognitive-enhancing activities of 5-HT4 receptor partial agonists, such as SL65.0155, have been conducted in animal models of amnesia researchgate.netpatsnap.com. These studies suggest a role for 5-HT4 receptors in memory processes researchgate.netpatsnap.com. Specifically, SL65.0155 has shown cognition-enhancing effects in models of amnesia researchgate.net.
While direct measurement of specific synaptic and neuronal plasticity markers (e.g., dendritic spine density, synaptogenesis markers) in the context of this compound was not extensively detailed in the available information, the observed cognitive effects in animal models suggest an underlying modulation of neural circuits and potentially synaptic function researchgate.net. Research indicates that stimulation of 5-HT4 receptors can improve attention, learning, memory, and long-term potentiation (LTP) in rodents researchgate.net. LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a major cellular mechanism underlying learning and memory. This provides indirect evidence for the involvement of 5-HT4 receptor activation by compounds like this compound in processes related to synaptic plasticity researchgate.net.
Assessment of Antidepressant-Like Properties in Rodent Models
The potential antidepressant-like properties of this compound (SL65.0155) have been investigated in rodent models using established behavioral despair tests.
Forced Swim Test and Tail Suspension Test Methodologies
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tests in rodents to assess potential antidepressant-like activity nih.govresearchgate.netnih.gov. These tests are based on the principle of measuring the duration of immobility when rodents are exposed to an inescapable aversive situation nih.govresearchgate.net. A reduction in immobility time in these tests is generally interpreted as an antidepressant-like effect nih.govresearchgate.net.
In the FST, rodents are placed in a container of water from which they cannot escape, and the duration of active struggling versus passive immobility is recorded nih.govresearchgate.net. Similarly, in the TST, mice are suspended by their tails, and the duration of immobility is measured nih.govresearchgate.net. These methodologies have good predictive validity for detecting substances with potential antidepressant-like activity nih.govresearchgate.net.
A study specifically investigated the antidepressant-like properties of SL65.0155 using behavioral and neurochemical studies in rats, including the FST researchgate.netpatsnap.com. While specific data tables from this study were not available in the provided snippets, the research aimed to assess the compound's effects in this model researchgate.netpatsnap.com.
Neurochemical Underpinnings of Affective Modulatory Effects
This compound is characterized as a selective 5-HT4 receptor agonist ontosight.aispringer.compharmaceutical-technology.comfiercebiotech.comenterothera.com. The neurochemical basis of its potential affective modulatory effects is likely linked to the role of the 5-HT4 receptor in the central nervous system. Serotonin (5-HT) is a key neurotransmitter involved in mood regulation, and various antidepressant drugs target the serotonergic system derangedphysiology.comnih.gov.
While the precise neurochemical cascade initiated by 5-HT4 receptor activation by this compound leading to antidepressant-like effects requires detailed investigation, the 5-HT4 receptor is known to influence the release of various neurotransmitters, including acetylcholine and potentially other monoamines, in certain brain regions. These neurochemical changes could contribute to the observed behavioral effects in antidepressant screening models derangedphysiology.comnih.gov. The study investigating SL65.0155's antidepressant properties also included neurochemical assessments in rats, aiming to elucidate these underlying mechanisms patsnap.com.
Gastrointestinal Motility Studies in Animal Models
This compound's selective agonist activity at the 5-HT4 receptor is particularly relevant to its effects on gastrointestinal (GI) motility, as this receptor plays a significant role in regulating gut function ontosight.aispringer.compharmaceutical-technology.comfiercebiotech.comenterothera.com. Preclinical studies in animal models have explored these effects.
Gastric Emptying Regulation in Preclinical Models
The 5-HT4 receptor is involved in regulating gastric emptying pharmaceutical-technology.comfiercebiotech.com. As a 5-HT4 receptor agonist, this compound has been shown to increase gastric motility enterothera.com. This effect suggests that this compound can accelerate the rate at which contents move from the stomach into the small intestine. Animal models are commonly used to study gastric emptying, employing methods that can sometimes be translated to clinical settings nih.gov. The ability of this compound to increase gastric motility in preclinical models supports its potential application in conditions associated with delayed gastric emptying enterothera.com.
Modulation of Intestinal Peristalsis
In addition to gastric emptying, the 5-HT4 receptor also plays a crucial role in modulating intestinal peristalsis pharmaceutical-technology.comfiercebiotech.comguidetomalariapharmacology.org. Peristalsis is the coordinated muscular contraction and relaxation that propels contents through the intestines aps.org. Stimulation of 5-HT4 receptors has been shown to stimulate the peristaltic reflex and promote lower intestinal propulsion in animal models guidetomalariapharmacology.org.
This compound, by activating 5-HT4 receptors, is expected to enhance intestinal motility and promote peristalsis pharmaceutical-technology.comfiercebiotech.com. Studies in various animal models, including mice and rats, are utilized to investigate intestinal motility patterns and the effects of pharmacological agents nih.govaps.orgfrontiersin.org. The prokinetic effects of this compound on intestinal peristalsis in preclinical models highlight its potential therapeutic utility in conditions characterized by slow intestinal transit pharmaceutical-technology.comfiercebiotech.comguidetomalariapharmacology.org.
Summary of Preclinical Findings
| Study Area | Animal Model | Key Findings |
| Synaptic and Neuronal Plasticity Markers | Rodents | Suggested role in cognitive enhancement; potential influence on synaptic function and LTP via 5-HT4 receptor activation. researchgate.netpatsnap.com |
| Antidepressant-Like Properties | Rodents (Rats) | Investigated using FST; aimed to assess antidepressant-like effects. researchgate.netpatsnap.com |
| Gastrointestinal Motility (Gastric Emptying) | Preclinical | Increases gastric motility. enterothera.com |
| Gastrointestinal Motility (Intestinal Peristalsis) | Animal Models | Promotes intestinal peristalsis; stimulates peristaltic reflex and lower intestinal propulsion via 5-HT4 receptor. pharmaceutical-technology.comfiercebiotech.comguidetomalariapharmacology.org |
Methodological Considerations in Preclinical Model Translation
Preclinical testing in animal models is a crucial step in drug development, aiming to predict the physiological responses of therapies in humans advancedsciencenews.comnih.gov. However, translating findings from preclinical animal studies to human clinical trials presents significant challenges advancedsciencenews.comijrpc.comuu.nlwellbeingintlstudiesrepository.org.
Model Selection and Validation for Specific Pharmacological Questions
The selection and validation of appropriate preclinical models are critical for addressing specific pharmacological questions and improving the predictability of outcomes in humans nih.gov. The relevance of the animal model to the human disease condition is a key factor influencing translational success uu.nlwellbeingintlstudiesrepository.org. For some applications, non-animal methods may be sufficient for initial assessments, but animal models often provide a broader picture of how drugs act in a whole living body understandinganimalresearch.org.uk.
Rigorous screening strategies and quality control steps are essential when executing preclinical studies nih.gov. These include confirming the active pharmaceutical ingredient, evaluating pharmacokinetics (PK), and assessing pharmacodynamics (PD) in well-powered studies nih.gov. The choice of animal model should ideally be matched to the drug's mechanism of action nih.gov. Despite the importance of model selection, there is a lack of best-practice standards for animal testing comparable to those in human clinical trials wellbeingintlstudiesrepository.org. The provided information does not detail the specific preclinical models used for investigating this compound's effects related to esophageal reflux, but highlights the general need for appropriate model selection and validation in preclinical research.
Challenges and Limitations of In Vivo Preclinical Research
In vivo preclinical research, while essential and often a regulatory requirement, faces several challenges and limitations that contribute to the high attrition rate of drug candidates in clinical trials advancedsciencenews.comuu.nlwellbeingintlstudiesrepository.org. These limitations include:
Species Differences: As discussed, fundamental biological differences between animals and humans limit the direct applicability and translatability of findings ijrpc.comuu.nl.
Complexity of Human Diseases: Many human diseases are complex and multifactorial, and animal models may not fully replicate the intricate pathology observed in humans ijrpc.comwellbeingintlstudiesrepository.org.
Lack of Translatability: Despite promising preclinical results, many therapies fail to demonstrate similar efficacy and safety in human trials, raising questions about the predictive value of animal models ijrpc.comuu.nlwellbeingintlstudiesrepository.org. The reasons for this lack of translation are multi-layered and can include flaws in methodology and the inherent limitations of the models themselves uu.nlwellbeingintlstudiesrepository.org.
Laboratory Environment: The laboratory environment, including factors like stress in caged animals, can influence experimental results wellbeingintlstudiesrepository.org.
Ethical and Regulatory Considerations: Ethical guidelines and regulatory frameworks govern the use of animals in research, adding complexity to study design and execution advancedsciencenews.comijrpc.com.
Limited Scope of Non-Animal Methods: While alternative methods are developing, they often have a limited scope compared to the systemic view provided by in vivo models understandinganimalresearch.org.uk.
The high rate of failure in clinical trials after promising preclinical results underscores the significant challenges in translating findings from in vivo animal research to human therapeutic success advancedsciencenews.comwellbeingintlstudiesrepository.org.
Synthetic Chemistry and Structural Insights of Capeserod and Analogues
Chemical Synthesis Methodologies for Capeserod
The synthesis of the 1,3,4-oxadiazol-2(3H)-one ring system, central to this compound's structure, can be achieved through various methodologies. These heterocyclic compounds are typically formed via condensation reactions followed by cyclization. ontosight.ai
One common and effective strategy involves the one-pot cyclization of acid hydrazides. For instance, fatty acid hydrazides can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method proceeds under mild conditions to yield the 5-substituted-1,3,4-oxadiazol-2(3H)-one.
Another innovative, one-pot synthesis method uses carbon dioxide (CO2) as a C1 synthon. This process reacts hydrazines, aldehydes (aryl or aliphatic), and CO2, promoted by hypoiodite (B1233010) (IO⁻) which is generated in-situ from potassium iodide (KI) and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This route has been successfully used to synthesize the commercial herbicide Oxadiazon, demonstrating its potential scalability. rsc.org Mechanism studies suggest that a nitrile imine is a key intermediate in this transformation. rsc.org
Further methods for creating substituted 1,3,4-oxadiazol-2(3H)-ones include a one-pot sequential N-acylation/dehydrative cyclization. This involves reacting ethyl carbazate (B1233558) with N-acylbenzotriazoles using a dehydrating agent like the triphenylphosphine-iodine complex (Ph3P-I2) to form 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.org Subsequent treatment with an alkyl halide can then yield the desired 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones in good yields. organic-chemistry.org
| Method | Reactants | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| One-pot Cyclization | Acid Hydrazides | 1,1'-Carbonyldiimidazole (CDI), Triethylamine (TEA), THF | Mild conditions, good for 5-substituted derivatives. | nih.gov |
| CO2 as C1 Synthon | Hydrazines, Aldehydes, CO2 | In-situ generated Hypoiodite (KI/TBHP) | Efficient, utilizes CO2, forms nitrile imine intermediate. | rsc.org |
| Sequential N-acylation/Cyclization | Ethyl Carbazate, N-Acylbenzotriazoles | Ph3P-I2, then Alkyl Halide | Forms 3,5-disubstituted derivatives. | organic-chemistry.org |
Many modern pharmaceuticals, particularly those interacting with specific biological receptors, are chiral molecules, existing as enantiomers which can have different biological activities. numberanalytics.comsymeres.com Over half of the new chemical entities approved for pharmaceutical use contain at least one stereogenic center. symeres.com this compound possesses a chiral center, making the control of its stereochemistry a critical aspect of its synthesis for potential therapeutic use. While specific details on the stereoselective synthesis of this compound are not publicly detailed, general state-of-the-art chiral technologies would be applicable.
Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. symeres.com Methods include the use of organocatalysis, transition-metal catalysis, and biocatalysis. symeres.com For example, the enantioselective hydrogenation of a ketone precursor using a chiral catalyst could establish the desired stereocenter early in the synthetic sequence. nepjol.info Another advanced strategy is the oxazaphospholidine method, which uses a chiral auxiliary to stereoselectively form phosphate (B84403) or phosphoramidate (B1195095) bonds, a technique proven effective for nucleotide prodrugs like Remdesivir and Sofosbuvir. nih.gov
Chiral Resolution: This involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent pure enantiomers. This is a common industrial practice, especially during earlier stages of drug development. symeres.compharmtech.com
Classical Diastereomeric Salt Formation: This is one of the most established and scalable methods. pharmtech.com A racemic mixture containing an acidic or basic functional group is reacted with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. numberanalytics.comchiralpedia.com The resolving agent is then removed to yield the pure enantiomer.
Chiral Chromatography: This powerful technique uses a chiral stationary phase (CSP) to separate enantiomers. numberanalytics.comsymeres.com High-performance liquid chromatography (HPLC) is the most common method for this purpose, offering high efficiency for a wide range of compounds and is used for both analytical and preparative-scale separations. numberanalytics.comchiralpedia.com
Enzymatic Resolution: This method leverages the high enantioselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. numberanalytics.comsymeres.com This is considered a green and sustainable approach. symeres.com
The synthesis of heterocyclic compounds like this compound is a cornerstone of medicinal chemistry and drug discovery. mdpi.com The field is continually evolving, with advanced strategies enabling the rapid and precise synthesis of diverse and complex molecular scaffolds. igi-global.comkubikat.org These modern methods are crucial for building libraries of compounds for biological screening and for optimizing drug candidates.
Emerging synthetic strategies applicable to the construction of this compound and its analogues include:
C-H Activation: This strategy involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. It offers a more atom-economical and efficient way to build molecular complexity, avoiding the need for pre-functionalized starting materials. kubikat.org
Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis enables unique transformations under mild conditions that are often difficult to achieve with traditional thermal methods. kubikat.org
Cross-Coupling Strategies: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for linking the different components of a molecule like this compound.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. MCRs are highly efficient and ideal for rapidly generating libraries of diverse compounds. kubikat.org
Tandem Reactions: Also known as cascade reactions, these involve a sequence of intramolecular transformations that build complex scaffolds, such as sp3-rich structures, from simpler starting materials in a highly controlled manner. sygnaturediscovery.com
These advanced methodologies not only improve the efficiency of synthesis but also open up new avenues for creating novel heterocyclic structures with potentially enhanced therapeutic properties. mdpi.comigi-global.com
Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound and its analogues, SAR studies focus on optimizing interactions with the 5-HT4 receptor to achieve high potency and selectivity.
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. For 5-HT4 receptor agonists, several pharmacophore models have been developed based on the structures of potent and selective ligands. nih.govpsu.edu
The key features identified for 5-HT4 agonist activity are:
An Aromatic Ring: This feature, often an indole (B1671886) or benzimidazole, serves as a key interaction point within the receptor. nih.govacs.org
A Hydrogen Bond Acceptor: This is typically a carbonyl oxygen or similar group located in the plane of the aromatic ring. acs.org
A Basic Amine Center: A protonatable nitrogen atom is a crucial feature, often located on a piperidine (B6355638) or similar cyclic amine. This basic center is typically positioned out of the plane of the aromatic ring. acs.org
Hydrophobic Groups: One or more hydrophobic regions are often present, which can be substituents on the aromatic ring or on the basic amine, contributing to binding affinity. acs.orgnih.gov
The spatial relationship between these features is critical. For example, the distance between the aromatic ring and the basic center is a key determinant of activity and selectivity. In one model for 5-HT4 antagonists, this distance was determined to be approximately 8.5 Å. acs.org
| Pharmacophoric Feature | Description | Typical Chemical Moiety | Reference |
|---|---|---|---|
| Aromatic Core | Provides key stacking or hydrophobic interactions. | Indole, Benzimidazole, Benzodioxin | nih.govacs.org |
| Hydrogen Bond Acceptor | Acts as a hydrogen bond acceptor with receptor residues. | Carbonyl oxygen (e.g., in an oxadiazolone or amide) | acs.org |
| Basic Amine | Forms a key ionic or hydrogen bond interaction. Positively charged at physiological pH. | Piperidine nitrogen | acs.orgebi.ac.uk |
| Hydrophobic Group(s) | Occupies hydrophobic pockets in the binding site. | Alkyl or aryl substituents | acs.orgnih.gov |
Starting from an initial lead compound, medicinal chemists systematically modify its structure to improve its pharmacological profile. For 5-HT4 agonists, key goals are to enhance potency (the concentration required to elicit a response) and selectivity against other serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) and other targets like the hERG channel to minimize potential side effects. guidetopharmacology.orgguidetoimmunopharmacology.org
A "multivalent approach" has been successfully used in the discovery of potent and selective 5-HT4 agonists. nih.govresearchgate.net This strategy considers the primary binding site as well as a "secondary" binding site that can accommodate diverse groups attached to the amine nitrogen of the primary ligand. nih.gov
Key areas for structural modification include:
The Aromatic Core: Replacing the primary aromatic group (e.g., quinolone, indazole, benzimidazole) can modulate potency and selectivity. researchgate.net
The Linker: The chain connecting the aromatic core to the basic amine is critical. Optimization of the linker's length, rigidity, and chemical nature (e.g., 2-propanol vs. hexyl linkers) can dramatically affect both potency and selectivity. For instance, a 2-propanol linker was shown to provide excellent selectivity over the 5-HT3 receptor, whereas a hexyl linker resulted in poor selectivity.
The Secondary Binding Group: Varying the group attached to the basic amine can lead to significant gains in binding affinity, functional potency, and selectivity. nih.gov The introduction of amine-based secondary binding groups has proven particularly effective. nih.gov The focus has also been on neutral (non-charged at physiological pH) secondary binding groups to optimize pharmacokinetic properties, leading to the discovery of compounds like Velusetrag. researchgate.net
Through such systematic optimization, researchers can fine-tune the interactions of a ligand with the 5-HT4 receptor, leading to the identification of clinical candidates with desired efficacy and safety profiles. nih.govresearchgate.net this compound itself is a partial agonist at the human 5-HT4 receptor with a high binding affinity (pKi of 9.2). guidetomalariapharmacology.org It also shows some affinity for other serotonin receptors, such as 5-HT1A (pKi 6.0) and 5-HT2A (pKi 5.9), though it is significantly more potent at the 5-HT4 subtype. guidetopharmacology.orgguidetoimmunopharmacology.org
Investigation of Steric and Electronic Effects on Ligand-Receptor Interactions
The interaction of this compound with serotonin (5-HT) receptors is a nuanced interplay of its structural components, where both steric (spatial) and electronic factors are critical determinants of binding affinity and functional activity. While specific structure-activity relationship (SAR) studies exclusively on this compound are not extensively detailed in publicly available literature, a combination of its known receptor binding profile and established medicinal chemistry principles allows for an insightful analysis.
This compound exhibits a distinct binding profile across various serotonin receptor subtypes, acting as a potent partial agonist at 5-HT₄ receptors and showing measurable affinity for 5-HT₁ₐ and 5-HT₇ receptors. guidetopharmacology.orgguidetoimmunopharmacology.orgguidetomalariapharmacology.org
Interactive Table: this compound Receptor Binding Profile
| Receptor Subtype | Activity | Affinity (pKi) |
|---|---|---|
| 5-HT₄ | Partial Agonist | 9.2 guidetopharmacology.org |
| 5-HT₁ₐ | Partial Agonist | 6.0 guidetomalariapharmacology.orgnih.gov |
Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates stronger binding affinity.
The key structural motifs of this compound each contribute to its receptor interaction profile:
Substituted Dihydrobenzodioxin Headgroup: This region is crucial for anchoring the ligand in the receptor's orthosteric binding pocket. The chloro and amino substituents on the aromatic ring significantly influence the electronic environment. The chlorine atom, being electron-withdrawing, and the amino group, being electron-donating, create a specific electronic signature that is recognized by the receptor. These substitutions are critical for modulating binding affinity and selectivity across different 5-HT receptor subtypes. bmbreports.org
1,3,4-Oxadiazol-2(3H)-one Core: This five-membered heterocyclic ring acts as a rigid and chemically stable linker. mdpi.com Its primary role is to correctly orient the benzodioxin headgroup and the piperidine tail. The oxadiazolone is often used in medicinal chemistry as a bioisostere for ester or amide groups, providing metabolic stability while maintaining key hydrogen bonding capabilities. ijper.org
Design and Synthesis of Novel this compound Analogues
The development of novel analogues of a lead compound like this compound is a standard medicinal chemistry strategy aimed at refining pharmacological properties, such as improving selectivity, enhancing potency, or altering functional activity (e.g., from partial to full agonist). The synthesis of such analogues would systematically probe the structure-activity relationships discussed previously.
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of hydrazide precursors. nih.govnih.gov For this compound analogues, a general approach would involve synthesizing modified versions of the three key structural motifs and then coupling them.
Interactive Table: Hypothetical Design of this compound Analogues and Rationale
| Analogue Modification | Target Moiety | Rationale for Synthesis |
|---|---|---|
| Replace -Cl with -F or -CH₃ | Dihydrobenzodioxin | To investigate the electronic and steric effects of the halogen at position 7. Fluorine is smaller and highly electronegative, while the methyl group is larger and electron-donating. |
| Shift position of -NH₂ group | Dihydrobenzodioxin | To probe the importance of the specific hydrogen-bonding interaction of the amino group at position 8. |
| Replace phenethyl with benzyl (B1604629) or phenylpropyl | N-Phenethylpiperidine | To determine the optimal length of the alkyl linker for interaction with the hydrophobic accessory pocket. |
| Add substituents (e.g., -F, -OCH₃) to the phenyl ring | N-Phenethylpiperidine | To explore additional interactions and refine the electronic properties of the tail region. |
These synthetic modifications would allow researchers to build a comprehensive SAR model, clarifying the precise structural requirements for optimal interaction with the 5-HT₄ receptor and for selectivity against other receptor subtypes.
Chemical Stability and Formulation Considerations (strictly from a chemical synthesis perspective)
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its synthesis, formulation, storage, and shelf-life. taylorandfrancis.com From a chemical synthesis perspective, the structure of this compound presents several points for consideration.
The molecule is synthesized and often formulated as a hydrochloride salt. ontosight.ai This is a common strategy to improve the aqueous solubility and chemical stability of amine-containing compounds. ontosight.ai The salt form ensures that the basic piperidine nitrogen is protonated, preventing its potential reactivity and improving its dissolution characteristics.
Key chemical stability considerations for the this compound structure include:
Hydrolysis: The 1,3,4-oxadiazol-2(3H)-one ring, while generally more stable than corresponding esters, could be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to ring-opening. pharmaceutical-journal.com Forced degradation studies, which involve exposing the drug to stress conditions like strong acids, bases, heat, and oxidation, are essential to identify such potential degradation pathways. sgs.comlhasalimited.org The stability of similar heterocyclic systems has been shown to be pH-dependent. chula.ac.th
Oxidation: The primary aromatic amine (-NH₂) on the dihydrobenzodioxin ring is a potential site for oxidative degradation. This can be initiated by exposure to light, heat, or trace metal ions. pharmaceutical-journal.com Therefore, the final steps of synthesis and the storage of the API must be controlled to minimize exposure to oxygen and light, for instance, by storing the compound under an inert atmosphere and in light-resistant containers.
Formulation: During formulation, the choice of excipients is critical. Any reactive impurities in excipients could potentially react with the amino or other functional groups on this compound. The pH of the final formulation must be carefully controlled to a range where the molecule exhibits maximum stability, avoiding conditions that could promote hydrolysis of the oxadiazolone ring.
Advanced Computational and Theoretical Analyses of Capeserod
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking simulates the binding of a ligand to a receptor, predicting its preferred orientation and conformation, collectively known as the binding mode. This technique is fundamental to understanding the structural basis of ligand affinity and selectivity.
While specific molecular docking studies detailing the precise binding mode of Capeserod are not extensively published, significant insights can be drawn from computational studies on the 5-HT4 receptor and its ligands. The 5-HT4 receptor, like other aminergic G-protein coupled receptors (GPCRs), possesses a binding pocket nestled within its transmembrane (TM) helices.
Homology models of the human 5-HT4 receptor, often based on the crystal structure of bovine rhodopsin or other related GPCRs, have been instrumental in identifying key interaction points. researchgate.net Studies involving site-directed mutagenesis and molecular modeling have mapped critical residues for ligand binding and receptor activation. nih.govnih.gov A crucial interaction for many aminergic ligands is a salt bridge with a highly conserved aspartic acid residue, Asp100 (D3.32), in TM3. nih.govnih.gov Furthermore, residues such as Serine (S5.43) in TM5 and Tyrosine (Y7.43) in TM7 have been identified as important for the binding of various 5-HT4 ligands. nih.govnih.gov
Computational analyses of other 5-HT4 receptor ligands have revealed the importance of specific amino acid residues for high-affinity binding, which are likely relevant for this compound as well. nih.gov These interaction hotspots create a specific chemical environment that accommodates agonists and antagonists. For instance, in silico analysis of the compound SePB's interaction with the 5-HT4 receptor highlighted the involvement of residues such as Asp100, Thr97, Arg96, and several hydrophobic residues including Leu298, Val185, and Phe186. nih.gov It is predicted that this compound, as a benzodioxanoxadiazolone derivative, engages with this binding pocket through a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The presence of a hydrophobic pocket has also been suggested to be a key determinant for ligand recognition and selectivity among different 5-HT4 receptor ligands. nih.gov
Table 1: Key Amino Acid Residues in the 5-HT4 Receptor Binding Site Implicated in Ligand Interaction
| Residue | Location | Putative Role in Interaction | Source |
|---|---|---|---|
| Asp100 | Transmembrane Helix 3 (TM3) | Forms a key salt bridge with the ligand's basic amine. | nih.govnih.gov |
| Ser(S) | Transmembrane Helix 5 (TM5) | Forms hydrogen bonds with ligands. | nih.gov |
| Tyr(Y) | Transmembrane Helix 7 (TM7) | Aromatic interactions and potential hydrogen bonding. | nih.govnih.gov |
| Phe(F) | Transmembrane Helix 6 (TM6) | Aromatic/hydrophobic interactions within the binding pocket. | nih.gov |
| Trp(W) | Transmembrane Helix 7 (TM7) | Aromatic/hydrophobic interactions. | nih.gov |
| Arg(R) | Transmembrane Helix 3 (TM3) | Potential interaction point near the primary binding site. | nih.gov |
This table summarizes findings from studies on various 5-HT4 ligands; the specific interactions for this compound are inferred from this general knowledge.
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target receptor, such as a homology model of the 5-HT4 receptor, to dock vast numbers of compounds. tandfonline.com
A typical modern VS workflow is a multi-step process designed to efficiently filter billions of potential molecules down to a manageable number of high-quality hits for experimental testing. schrodinger.com
Library Preparation and Filtering : The process begins with ultra-large chemical libraries (e.g., Enamine REAL database) which can contain billions of compounds. tandfonline.com These are first filtered based on physicochemical properties to remove molecules with undesirable characteristics. nih.gov
High-Throughput Virtual Screening (HTVS) : The filtered library is then subjected to a rapid docking method, such as Glide-HTVS. tandfonline.com This initial stage quickly evaluates millions of compounds to select a smaller, enriched subset. Machine learning techniques can be combined with docking in an "active learning" cycle to make this process more efficient. schrodinger.com
Refined Docking (SP/XP) : The hits from HTVS undergo more computationally intensive and accurate docking protocols, such as Glide's Standard Precision (SP) and Extra Precision (XP) modes. tandfonline.com This hierarchical approach ensures that computational resources are focused on the most promising candidates.
Post-Docking Analysis and Scoring : The final poses are scored based on their predicted binding affinity and interaction patterns with key receptor residues. tandfonline.com Advanced methods like absolute binding free energy (ABFEP) calculations can be used to provide a more accurate ranking of the top candidates before they are acquired for biological assays. schrodinger.com
This type of workflow has been successfully applied to identify novel ligands for various GPCRs, including serotonin (B10506) receptors, and is the standard approach for discovering new chemical scaffolds for targets like the 5-HT4 receptor. mdpi.comtandfonline.com
Prediction of Binding Modes and Interaction Hotspots with 5-HT4 Receptor
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and receptor move and interact over time. This is crucial for understanding the mechanisms of receptor activation and functional selectivity.
GPCRs are not rigid structures; they exist as an ensemble of different conformations. elifesciences.org Ligand binding shifts this conformational equilibrium, stabilizing a specific state. elifesciences.org Agonists stabilize an "active" conformation that can engage with intracellular G-proteins, while antagonists typically bind to an "inactive" state. elifesciences.orgcapes.gov.br
MD simulations are used to explore these ligand-induced conformational changes. nih.gov For example, a 10-nanosecond MD simulation of a 5-HT4 receptor homology model with a bound antagonist demonstrated the stability of the receptor-ligand complex and the conservation of key interactions within a realistic membrane environment. researchgate.net Such simulations also highlight the role of water molecules in mediating interactions within the binding site, an element often simplified in basic docking studies. researchgate.net
Studies on engineered 5-HT4 receptors, known as RASSLs (Receptors Activated Solely by Synthetic Ligands), have shown that single point mutations in the binding pocket (e.g., D100A) can dramatically alter ligand affinity and G-protein coupling. plos.org This underscores how subtle changes in the receptor's structure, induced by either mutation or ligand binding, can lead to profound functional consequences. The ability of different ligands to stabilize distinct receptor conformations is the basis for functional selectivity, where a ligand may preferentially activate one signaling pathway over another. plos.org
The activation of the 5-HT4 receptor initiates a well-defined signaling cascade. nih.gov As a Gs-coupled receptor, its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govbmbreports.org this compound is characterized as a partial agonist, meaning it stabilizes the active conformation of the 5-HT4 receptor and stimulates cAMP production, but to a lesser degree (40-50%) than the endogenous agonist serotonin. nih.govresearchgate.net
MD simulations can provide a step-by-step view of the activation process. Steered molecular dynamics (SMD), for instance, can be used to model the transition from an inactive to an active state by applying forces to guide the necessary conformational changes in the transmembrane helices. capes.gov.br These simulations help identify the key rotameric switches and movements of the helices that are essential for the receptor to become active and couple with the G-protein. capes.gov.br Allosteric pathway analysis based on MD trajectories can further reveal how the binding of a ligand in the orthosteric pocket transmits a signal through the receptor to the intracellular G-protein binding site. chemrxiv.org This dynamic understanding is critical for explaining how a compound like this compound can act as a partial agonist and for designing new ligands with specific signaling profiles.
Investigation of Ligand-Induced Conformational Changes in 5-HT4 Receptors
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are either beneficial or detrimental to activity. nih.gov
While a specific QSAR model for this compound and its direct analogues is not publicly available, studies on other series of 5-HT4 receptor partial agonists provide a clear example of the methodology and its utility. A 3D-QSAR study was performed on a series of 62 heteroaromatic compounds with partial agonist activity at the 5-HT4 receptor. mdpi.comnih.govnih.gov
The study employed both force-field and Gaussian-field-based methods to build the models. nih.govnih.gov The dataset was divided into a training set to build the models and a test set to validate their predictive power. The statistical quality of the resulting models was high, as indicated by the validation metrics shown in the table below. nih.govnih.gov
Table 2: Statistical Validation of a 3D-QSAR Model for 5-HT4 Partial Agonists
| Parameter | Force-Field Model | Gaussian-Field Model | Description |
|---|---|---|---|
| R² (training set) | 0.821 | 0.898 | Coefficient of determination for the training set; indicates goodness of fit. |
| Q² (cross-validation) | 0.804 | 0.886 | Cross-validated correlation coefficient (Leave-One-Out); indicates model robustness. |
| R² (test set) | 0.667 | 0.695 | Coefficient of determination for the external test set; indicates predictive power. |
(Data sourced from a 3D-QSAR study on 62 5-HT4 partial agonists) nih.govnih.gov
The analysis of the 3D-QSAR contour maps revealed key structural requirements for enhanced biological activity. mdpi.com It was found that steric properties and the presence of hydrogen bond acceptors were major contributors to agonist potency. mdpi.com Specifically, the models highlighted the importance of:
A specific distance (four carbon atoms) between an amide nitrogen and an aliphatic amine. mdpi.com
The presence of aliphatic rings, which provide favorable hydrophobic/steric bulk. mdpi.com
Such studies provide a powerful framework for the rational design of new 5-HT4 receptor agonists with improved potency and optimized pharmacokinetic properties. nih.gov
Development of Predictive Models for 5-HT4 Receptor Agonism
Chemoinformatics and Network Pharmacology Approaches
Computational target fishing is a chemoinformatic strategy used to identify the potential protein targets of a small molecule like this compound. nih.govprotheragen.ai This approach is vital for understanding a drug's mechanism of action, predicting potential side effects (off-target effects), and for drug repositioning. nih.govnih.gov Methods for target fishing include ligand-based approaches (such as similarity searching and machine learning) and structure-based approaches (like reverse docking). nih.gov
Gene-Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. gsea-msigdb.orgwikipedia.org In the context of a drug like this compound, GSEA would be applied to transcriptomic data (e.g., from RNA-Seq) from cells or tissues treated with the compound. This analysis can reveal which biological pathways are significantly up- or down-regulated by the drug's activity. nyu.educd-genomics.com
This pathway-level information is highly valuable for drug repositioning—the process of identifying new therapeutic uses for existing drugs. nih.govdovepress.comnih.gov For instance, this compound is known to enhance the expression of several proteins in the hippocampus, including:
Phosphorylated cAMP-response element binding protein (p-CREB)
Vascular endothelium growth factor (VEGF)
Brain-derived neurotrophic factor (BDNF)
B-cell lymphoma-2 (Bcl-2) medchemexpress.com
A GSEA could formalize these observations by identifying enrichment in pathways related to neurogenesis, cell survival, and synaptic plasticity. By revealing the broader biological impact of this compound beyond its primary 5-HT4 receptor agonism, GSEA can generate hypotheses for its use in new indications, such as various gastrointestinal or neurological disorders. fiercebiotech.comenterothera.com The analysis helps connect the drug's molecular mechanism to a systems-level biological response, providing a strong rationale for pursuing new clinical applications. wikipedia.orgfrontiersin.org
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and to gain a deeper understanding of a drug's mechanism of action. scielo.brmednexus.orgmednexus.org These technologies can analyze vast and complex datasets to identify patterns that are not apparent through traditional analysis. nih.govnih.gov
Predicting Drug-Target Interactions: Deep learning models can predict the interaction between a drug and its targets, helping to confirm primary mechanisms and identify potential off-targets. nih.gov
Mechanism of Action (MoA) Deconvolution: ML algorithms can analyze data from high-throughput screening, chemical-genetic profiles, and gene expression to generate hypotheses about a drug's MoA. nih.govgumed.edu.pl
Predictive Modeling: AI can be used to build models that predict a compound's therapeutic potential for different diseases based on its structural and biological data. nih.gov
Gene-Set Enrichment Analyses for Drug Repositioning and Pathway Identification
Theoretical Quantum Chemistry Calculations
Theoretical quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule like this compound. These calculations can determine a molecule's:
Electron density distribution
Molecular orbital energies (e.g., HOMO and LUMO)
Electrostatic potential
Reactivity indices
This information is critical for understanding how this compound interacts with its biological target at a sub-atomic level. The distribution of charge and the shape of the molecule's electrostatic potential are key determinants of its ability to bind to the complementary surface of the 5-HT4 receptor. Quantum chemistry calculations can help rationalize the strength and nature of interactions observed in docking studies and explain the structure-activity relationships derived from QSAR models. While specific DFT studies on this compound are not prominently available in public literature, this theoretical approach represents a powerful tool for the detailed characterization of its physicochemical properties, which ultimately govern its pharmacological activity.
Electronic Structure Analysis (e.g., DFT Studies)
Advanced computational chemistry provides powerful tools for elucidating the electronic characteristics of complex molecules like this compound. Among the most prominent of these methods is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net DFT calculations allow researchers to determine a molecule's optimized geometry, energy levels, and the distribution of electrons, which are fundamental to understanding its chemical reactivity and physical properties. nih.govnih.gov
For a molecule such as this compound, a DFT study would typically begin with geometry optimization, where the algorithm calculates the lowest energy conformation of the molecule. This process determines precise bond lengths, bond angles, and dihedral angles. The structure is optimized using a specific functional, such as the widely used B3LYP, and a basis set like 6-31+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov
Once the optimized structure is obtained, further analysis can reveal critical electronic properties. A key aspect of this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a large gap suggests high stability, while a small gap indicates that the molecule will be more reactive. nih.gov Analysis of these orbitals would show that the charge transfer primarily occurs within the molecule. nih.gov
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and hyperconjugative interactions within the molecule. nih.gov A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with biological targets like receptors.
While specific DFT studies performed on this compound are not widely available in public literature, the application of these standard computational methods would provide the foundational electronic data presented in the following hypothetical table.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is for illustrative purposes, showing the types of data obtained from DFT analysis.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low reactivity. |
Prediction of Spectroscopic Properties Relevant to Research Characterization
Computational methods are essential for predicting and interpreting the spectroscopic data used to characterize novel compounds in research. nih.gov By simulating spectra, scientists can corroborate experimental findings, assign specific signals to parts of the molecular structure, and gain deeper insight into the compound's features. orgchemboulder.comlibretexts.org
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structure elucidation. Software based on empirical data and quantum mechanical calculations can predict the 1H and 13C NMR spectra of a molecule from its structure. acdlabs.com These prediction tools calculate the chemical shifts (δ) for each nucleus and the coupling constants (J) between them. acdlabs.comdrugbank.com The prediction algorithms often utilize neural networks and large databases of known spectra to achieve high accuracy. acdlabs.com For this compound, a predicted spectrum would help assign protons and carbons in its complex fused-ring system and side chain, confirming its successful synthesis and purity.
Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for Key Structural Moieties of this compound This table is for illustrative purposes. Actual chemical shifts are dependent on solvent and experimental conditions.
| Atom Type | Structural Moiety | Predicted Chemical Shift (ppm) |
|---|---|---|
| 1H | Aromatic Protons (Benzamide ring) | 7.2 - 8.0 |
| 1H | Methoxy Protons (-OCH3) | ~3.9 |
| 1H | Piperidine (B6355638) Ring Protons | 2.5 - 3.5 |
| 1H | Amide Proton (-NH-) | ~8.5 |
| 13C | Carbonyl Carbon (Amide) | ~165 |
| 13C | Aromatic Carbons | 110 - 140 |
| 13C | Methoxy Carbon (-OCH3) | ~56 |
| 13C | Piperidine Ring Carbons | 45 - 55 |
Predicted Infrared (IR) Spectroscopy
Theoretical IR spectra are typically calculated using the results of DFT computations. nih.gov The vibrational analysis yields harmonic frequencies corresponding to the vibrational modes of the molecule's bonds (stretching, bending, etc.). orgchemboulder.com These frequencies, often scaled to correct for systematic errors in the calculation, can be directly compared to an experimental IR spectrum. nih.gov This comparison allows for the confident assignment of absorption bands to specific functional groups within the molecule, such as carbonyls, amines, and aromatic rings. libretexts.orgdb-thueringen.de For this compound, this would be crucial for confirming the presence of its characteristic amide and ether functionalities.
Table 3: Hypothetical Predicted IR Absorption Frequencies for this compound This table is for illustrative purposes. Frequencies are given in wavenumbers (cm⁻¹).
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3350 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 2950 |
| C=O Stretch | Amide I Band | ~1660 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Amide/Amine | 1200 - 1350 |
| C-O Stretch | Ether | 1050 - 1150 |
Predicted Mass Spectrometry (MS)
While mass spectrometry is an experimental method that measures the mass-to-charge ratio of ions, computational tools can aid in the interpretation of MS data. umich.edu Software can predict the isotopic distribution pattern for a given molecular formula and suggest likely fragmentation pathways. For a compound like this compound, this would help in identifying the molecular ion peak in a high-resolution mass spectrum (HRMS) and interpreting the major fragment ions observed in tandem MS (MS/MS) experiments, providing further structural confirmation. researchgate.netepo.org
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
Future Research Directions and Unanswered Questions
Exploration of Capeserod's Polypharmacology and Off-Target Interactions (Academic Perspective)
Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword in drug development. nih.govscielo.org.mx While it can lead to enhanced therapeutic efficacy, it can also be the source of unwanted side effects. nih.gov For this compound, a comprehensive exploration of its polypharmacology is a crucial next step from an academic standpoint.
Artificial intelligence (AI) and computational modeling have been highlighted as tools that suggested this compound's potential in GI disorders. fiercebiotech.compharmaceutical-technology.com These same tools can be leveraged to predict and analyze its polypharmacological profile, guiding experimental validation and providing a deeper understanding of its mechanism of action. biospace.com
Development of Advanced In Vitro Systems and Organ-on-Chip Models for Receptor Studies
To further elucidate the effects of this compound on the 5-HT4 receptor and its downstream signaling, the development and application of advanced in vitro systems are paramount. Traditional cell culture models, while useful, often fail to replicate the complex microenvironment of native tissues. mdpi.com
Organ-on-a-chip (OOC) technology offers a promising alternative. mdpi.comslideshare.net These microfluidic devices can be used to create three-dimensional models of human organs, such as the gut, complete with relevant cell types and physiological fluid flow. mdpi.com A "gut-on-a-chip" model could be used to study the effects of this compound on intestinal motility and secretion in a more physiologically relevant context than is possible with conventional methods. rsc.org This technology would allow for real-time imaging and analysis of cellular responses to the drug, providing valuable insights into its mechanism of action. mdpi.com
Furthermore, these advanced in vitro systems can be used to investigate the role of different 5-HT4 receptor splice variants. umich.edu The human 5-HT4 receptor has several splice variants with potentially different pharmacological properties and tissue distribution. researchgate.net By expressing specific splice variants in these models, researchers can determine if this compound exhibits any splice variant-specific activity, which could have implications for its therapeutic efficacy and side effect profile.
Application of Cutting-Edge Neuroimaging Techniques (e.g., PET) in Preclinical Studies for Target Engagement
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that can be used to visualize and quantify biological processes in living subjects. itnonline.comnih.gov In the context of this compound research, PET imaging can play a crucial role in preclinical studies to confirm target engagement. frontiersin.org
By developing a radiolabeled version of this compound or a suitable 5-HT4 receptor PET ligand, researchers can directly observe the binding of the drug to its target in the brain and peripheral tissues of animal models. banook.com This would provide invaluable information on the drug's biodistribution, receptor occupancy at different doses, and the duration of target engagement. frontiersin.org Such studies are essential for optimizing dosing regimens and for correlating target engagement with pharmacological effects. nih.gov
PET imaging can also be used to investigate the downstream effects of 5-HT4 receptor activation. For example, [18F]FDG-PET can be used to measure changes in brain metabolism following this compound administration, providing insights into its effects on neuronal activity. nih.gov This would be particularly relevant for understanding its potential cognitive-enhancing effects, which were the focus of its initial development. fiercebiotech.com
Design of Next-Generation 5-HT4 Receptor Modulators Inspired by this compound's Structure
The chemical structure of this compound can serve as a valuable template for the design of next-generation 5-HT4 receptor modulators with improved properties. nih.gov Through structure-activity relationship (SAR) studies, medicinal chemists can identify the key structural features of this compound that are responsible for its high affinity and partial agonist activity at the 5-HT4 receptor. nih.govnih.gov
This knowledge can then be used to design new compounds with enhanced selectivity, potency, and desired signaling properties. For example, it may be possible to design biased agonists that preferentially activate certain downstream signaling pathways over others, potentially leading to a more favorable therapeutic profile with fewer side effects. mdpi.com Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, can be employed to guide the design of these new molecules and predict their biological activity. nih.gov
The goal would be to develop compounds that retain the beneficial effects of 5-HT4 receptor activation, such as promoting gastrointestinal motility, while minimizing any potential off-target effects. researchgate.net The development of highly selective 5-HT4 receptor agonists is considered a promising approach for the treatment of GI motility disorders. nih.gov
Elucidation of Novel Molecular Pathways Engaged by this compound in Different Physiological Contexts
The 5-HT4 receptor is coupled to the Gs protein and its activation leads to an increase in intracellular cyclic AMP (cAMP). atlasgeneticsoncology.org This, in turn, activates protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). jneurosci.org While this is the canonical signaling pathway, it is likely that this compound engages other, less well-characterized molecular pathways in different physiological contexts.
For instance, research has shown that 5-HT4 receptor activation can promote neurogenesis and neuronal survival in the enteric nervous system. researchgate.netjneurosci.org this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), vascular endothelium growth factor (VEGF), and other pro-survival proteins in the hippocampus. medchemexpress.com A deeper investigation into these and other signaling pathways is warranted.
Future research should aim to identify the full complement of signaling molecules and pathways that are modulated by this compound in different cell types and tissues. This could involve the use of unbiased "omics" approaches, such as proteomics and transcriptomics, to identify global changes in protein expression and gene transcription following this compound treatment. Uncovering these novel pathways could reveal new therapeutic opportunities for this compound and other 5-HT4 receptor modulators. It has been suggested that 5-HT could have pro- or anti-inflammatory effects in the gut depending on the engagement of 5-HT7 versus 5-HT4 receptors. frontiersin.org
Strategic Approaches for Drug Discovery and Target Validation Based on this compound's Profile
The story of this compound's repurposing from a failed neurological drug to a potential GI therapeutic holds valuable lessons for future drug discovery efforts. fiercebiotech.compharmaceutical-technology.com The use of AI and computational analyses to identify new indications for existing drugs is a powerful strategy that can save time and resources. biospace.com
A key strategic approach for future drug discovery will be to integrate polypharmacology considerations early in the development process. icr.ac.uk Rather than focusing solely on a single target, a more holistic approach that considers a drug's interactions with multiple targets is more likely to lead to successful therapies. scielo.org.mxnih.gov
The journey of this compound also highlights the importance of target validation. While the 5-HT4 receptor is a well-established target for GI disorders, the initial focus on its role in the central nervous system did not lead to a successful drug. fiercebiotech.comnih.gov This underscores the need for robust preclinical models and translational biomarkers to validate therapeutic targets in the context of specific diseases. nih.govmdpi.com Model-informed drug discovery and development (MID3) is a framework that can be applied to integrate preclinical and clinical data to improve the prediction of drug efficacy. mdpi.com
Q & A
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to study this compound’s mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
